molecular formula C25H21N3O3S B143111 (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid CAS No. 64485-90-1

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid

Cat. No.: B143111
CAS No.: 64485-90-1
M. Wt: 443.5 g/mol
InChI Key: PKPGSMOHYWOGJR-XAYXJRQQSA-N
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Description

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid, or (Z)-2-MTA, is an organic compound that has been studied for its potential applications in the scientific research field. It is a derivative of 2-methoxyiminoacetic acid, and it has been found to have a range of properties that make it useful in a variety of scientific research applications.

Scientific Research Applications

Solubility Measurement and Correlation

(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid has been studied for its solubility in various solvents. Zhou et al. (2011) measured its solubility in water, methanol, ethanol, and glycol, and developed models to predict solubility in binary solvent mixtures using a laser monitoring observation technique. Jouyban and colleagues (2012) commented on these findings, emphasizing the importance of understanding solubility for pharmaceutical applications (Zhou et al., 2011) (A. Jouyban et al., 2012).

Synthesis Methods

There has been significant research into the synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid and its derivatives. For instance, Ochiai et al. (1981) focused on synthesizing geometrically isomeric forms of this compound to explore their structure-activity relationships in cephalosporins. Daloia et al. (1993) provided a method for preparing its acetylchloride hydrochloride derivative (M. Ochiai et al., 1981) (E. Daloia et al., 1993).

Pharmaceutical Intermediates

The compound has been used in synthesizing intermediates for cephalosporin antibiotics. Liu Dong-zhi (2005) improved the synthesis process of a thioester derivative, which is significant for antibiotic production. Similarly, research by Gao et al. (2008) and Zhang Shu-fang (2009) on various derivatives aimed to improve the efficiency of synthesis for pharmaceutical applications (Liu Dong-zhi, 2005) (Shihao Gao et al., 2008) (Zhang Shu-fang, 2009).

Application in Antibacterial Agents

The compound's derivatives have shown promise as antibacterial agents. For example, Ma Xi-han (2011) synthesized derivatives that exhibited antibacterial activities against various strains, indicating the potential of these compounds in developing new antibiotics (Ma Xi-han, 2011).

Mechanism of Action

As an intermediate of Cefdinir, this compound likely contributes to the antibiotic’s mechanism of action. Cefdinir is a cephalosporin antibiotic that works by inhibiting the synthesis of the bacterial cell wall, leading to cell death .

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid involves multiple steps including protection, coupling, deprotection, and oxidation.", "Starting Materials": [ "2-Tritylaminothiazole", "Methoxyamine hydrochloride", "Diethyl malonate", "Triethylamine", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of 2-Tritylaminothiazole with diethyl malonate and triethylamine in DMF", "Coupling of the protected 2-Tritylaminothiazole with methoxyamine hydrochloride using PyBOP in DMF", "Deprotection of the coupled product using HCl in dioxane", "Oxidation of the deprotected product using NaOH and NaHCO3 in water", "Isolation and purification of the final product using MgSO4" ] }

64485-90-1

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22+

InChI Key

PKPGSMOHYWOGJR-XAYXJRQQSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O

SMILES

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Pictograms

Flammable; Health Hazard

synonyms

2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid;  (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
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(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
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(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
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(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
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(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
Reactant of Route 6
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid

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